1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer properties . These compounds are often designed and synthesized as analogs of known anticancer drugs .
Mode of Action
It is suggested that similar compounds interact with their targets to prevent the proliferation of cancer cells . In particular, some derivatives have shown promising activities, especially against HeLa cancer cells .
Biochemical Pathways
Similar compounds have been shown to induce apoptotic cell death in cancer cells and block the cell cycle at the sub-g1 phase .
Pharmacokinetics
It is noted that the liposolubility of the sulfur atom in similar heterocyclic systems has a positive effect on the biological activity and pharmacokinetic properties of such compounds .
Result of Action
Similar compounds have been shown to significantly prevent the proliferation of tested cancer cells .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the specific type of cancer cells they are tested against .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have shown a broad range of biological activities due to their mesoionic nature and liposolubility which are attributed to the presence of sulfur atom . This suggests that 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
In vitro cytotoxicity effects of synthesized compounds similar to this compound were evaluated against different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines . The results showed that most of the compounds significantly prevented the proliferation of tested cancer cells .
Molecular Mechanism
In silico docking study confirmed the binding of a prototype compound to the active site of VEGFR-2 , suggesting that this compound might exert its effects at the molecular level through similar interactions.
Preparation Methods
The synthesis of 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone involves several stepsThe reaction conditions typically involve the use of reagents such as hydrazonoyl halides, alkyl carbothioates, and triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells . Additionally, it has been investigated for its antimicrobial and antioxidant properties . In the industrial sector, thiadiazole derivatives are used in the development of new materials and as corrosion inhibitors .
Comparison with Similar Compounds
1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone can be compared with other thiadiazole derivatives, such as 5-benzyl-1,3,4-thiadiazole and benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) . These compounds share similar structural features but may differ in their biological activities and applications. For example, 5-benzyl-1,3,4-thiadiazole derivatives have been studied as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease , while benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) derivatives have been investigated for their electronic properties and potential use in organic electronics .
Properties
IUPAC Name |
1-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12(20)19-9-5-8-14(11-19)16-18-17-15(21-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSOXMXZPAALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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